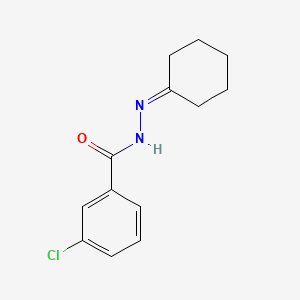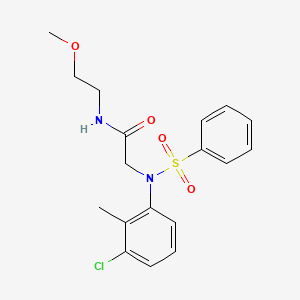![molecular formula C18H17Cl2N3O2S B5162976 3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a key regulator of cell migration and invasion, making it an attractive target for cancer therapy.
Wirkmechanismus
3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine kinase that regulates cell migration and invasion by phosphorylating downstream targets such as LIMK1 and cofilin. Inhibition of PAK4 activity by this compound leads to decreased cell migration and invasion, as well as increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have beneficial effects in other disease models. For example, this compound has been shown to improve insulin sensitivity and glucose tolerance in mouse models of diabetes. Additionally, this compound has been shown to protect against ischemic brain injury in mouse models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is its specificity for PAK4, which allows for more targeted inhibition of cancer cell growth and metastasis. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to increase its efficacy in vivo. Additionally, further studies could explore the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could also focus on identifying biomarkers that could predict response to this compound therapy, which could help guide patient selection for clinical trials.
Synthesemethoden
The synthesis of 3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 4-(4-morpholinyl)aniline to form 3-chloro-4-(4-morpholinyl)benzamide. This intermediate is then reacted with thionyl chloride to form the corresponding thionyl chloride derivative. The final step involves the reaction of the thionyl chloride derivative with 3-chloro-N-(4-nitrophenyl)benzamide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as a cancer therapeutic agent. In preclinical studies, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, pancreatic, and ovarian cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S/c19-13-3-1-2-12(10-13)17(24)22-18(26)21-14-4-5-16(15(20)11-14)23-6-8-25-9-7-23/h1-5,10-11H,6-9H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSXFALDCIIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)



![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
